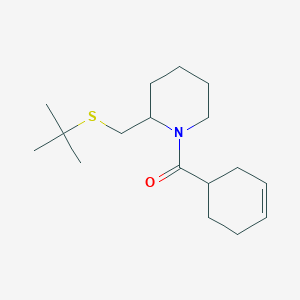
(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C17H29NOS and its molecular weight is 295.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone , with the CAS number 2034495-73-1 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive analysis of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H29NOS with a molecular weight of 295.5 g/mol. The structure features a piperidine ring substituted with a tert-butylthio group and a cyclohexenyl moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034495-73-1 |
| Molecular Formula | C17H29NOS |
| Molecular Weight | 295.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Preliminary studies suggest that this compound may interact with various biological targets, potentially including receptors involved in neurotransmission and metabolic pathways. The presence of the piperidine ring indicates possible interactions with central nervous system (CNS) receptors, while the thioether group could enhance bioactivity through sulfur-mediated interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, thioether-substituted piperidines have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
Compounds containing sulfur moieties often demonstrate antioxidant activity. The mechanism involves scavenging free radicals and reducing oxidative stress in cells, which may be beneficial in preventing cellular damage associated with various diseases.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effectiveness of thioether-containing compounds, it was found that similar piperidine derivatives exhibited significant inhibition against E. coli. The study utilized disk diffusion methods to assess activity, revealing zones of inhibition comparable to standard antibiotics .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperidine derivatives. The results indicated that compounds similar to this compound showed potential as anxiolytics in rodent models, suggesting modulation of GABAergic transmission .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, enzyme inhibition assays revealed that certain piperidine derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the CNS .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the piperidine ring and substituents significantly affect biological activity. For example, variations in the alkyl chain length and branching on the sulfur atom can enhance or reduce activity against specific biological targets.
特性
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NOS/c1-17(2,3)20-13-15-11-7-8-12-18(15)16(19)14-9-5-4-6-10-14/h4-5,14-15H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBYQMGRYHRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














